Physicochemical Profile Distinguishes it from Typical Kinase Inhibitors
This compound exhibits a calculated logP of 0.212, a topological polar surface area (tPSA) of 112 Ų, a molecular weight of 220.19 g/mol, and only one hydrogen bond donor, as retrieved from the ZINC20 database [1]. In contrast, the average clinically relevant kinase inhibitor displays a logP between 3 and 5 and a molecular weight typically above 400 g/mol [2]. These data position the compound well within the 'Rule of Three' for fragment-like molecules (MW < 300, logP ≤ 3, HBD ≤ 3), a distinctly different physicochemical space compared to the larger, more lipophilic drug-like kinase inhibitors [2].
| Evidence Dimension | Physicochemical properties (logP, MW, HBD) |
|---|---|
| Target Compound Data | logP 0.212, MW 220.19 g/mol, HBD 1 [1] |
| Comparator Or Baseline | Typical kinase inhibitors: logP ~3-5, MW >400 g/mol, HBD >1 [2] |
| Quantified Difference | logP difference of 2.8-4.8 units; MW difference >180 g/mol |
| Conditions | In silico calculations (ZINC20) and literature averages for kinase inhibitors |
Why This Matters
Its fragment-like properties make it an ideal starting point for fragment-based drug design, offering higher ligand efficiency and a more tractable optimization path than larger, more complex kinase inhibitor scaffolds.
- [1] ZINC20 Database. ZINC267885: 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide. Available at: https://zinc20.docking.org/substances/ZINC000000267885/?sort=maxtc (Accessed 2026-04-29). View Source
- [2] Veber DF, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. (Used here for general kinase inhibitor property ranges). View Source
